4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoylmethylamino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a carbamoylmethylamino derivative under controlled conditions to form the intermediate. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester
- 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid propyl ester
Uniqueness
4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group provides distinct steric and electronic properties compared to other ester derivatives, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl 4-[[(2-amino-2-oxoethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c17-15(20)11-18-10-13-6-8-19(9-7-13)16(21)22-12-14-4-2-1-3-5-14/h1-5,13,18H,6-12H2,(H2,17,20) |
InChI Key |
RBVVLPMXNGROTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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